Istamycin A0

Description

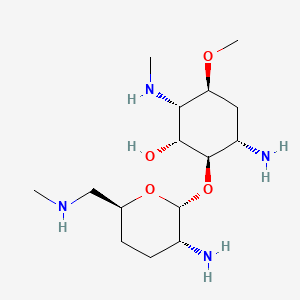

Structure

3D Structure

Properties

Molecular Formula |

C15H32N4O4 |

|---|---|

Molecular Weight |

332.44 g/mol |

IUPAC Name |

(1R,2R,3S,5S,6S)-3-amino-2-[(2R,3R,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-5-methoxy-6-(methylamino)cyclohexan-1-ol |

InChI |

InChI=1S/C15H32N4O4/c1-18-7-8-4-5-9(16)15(22-8)23-14-10(17)6-11(21-3)12(19-2)13(14)20/h8-15,18-20H,4-7,16-17H2,1-3H3/t8-,9+,10-,11-,12+,13+,14+,15+/m0/s1 |

InChI Key |

GKYYNFPFPFRFFN-LHPGNBRISA-N |

Isomeric SMILES |

CNC[C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@@H]([C@H]([C@H]2O)NC)OC)N)N |

Canonical SMILES |

CNCC1CCC(C(O1)OC2C(CC(C(C2O)NC)OC)N)N |

Synonyms |

sannamycin B |

Origin of Product |

United States |

The Discovery of Istamycin A0 from Streptomyces tenjimariensis: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Istamycin A0, an aminoglycoside antibiotic produced by the marine bacterium Streptomyces tenjimariensis. This document collates available data on the producing organism, fermentation conditions, and the biological activity of the istamycin complex, with a specific focus on Istamycin A0. Detailed experimental protocols, where publicly available, are provided, alongside logical and experimental workflow visualizations to facilitate understanding.

Executive Summary

Istamycin A0 is a member of the istamycin family of aminoglycoside antibiotics, discovered in the late 1970s from the culture broth of Streptomyces tenjimariensis SS-939, an actinomycete isolated from a marine environment. The istamycins, including the main components Istamycin A and B, exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Istamycin A0 is a minor component of the complex. This guide will delve into the technical details of its discovery and characterization based on available scientific literature.

Discovery and Producing Organism

The journey to the discovery of istamycins began with a screening program for novel antibiotics from marine actinomycetes. This led to the isolation of Streptomyces tenjimariensis strain SS-939 from sea mud collected in Sagami Bay, Japan. This strain was identified as the producer of the istamycin complex.

Table 1: Producing Organism Details

| Characteristic | Description |

| Organism | Streptomyces tenjimariensis |

| Strain | SS-939 |

| Isolation Source | Marine sediment |

| Antibiotic Complex | Istamycins |

| Key Components | Istamycin A, Istamycin B |

| Minor Component | Istamycin A0, Istamycin B0, and others |

Fermentation and Production

The production of istamycins by Streptomyces tenjimariensis SS-939 is influenced by the nutritional composition of the fermentation medium. Studies have shown that specific carbon and nitrogen sources are optimal for antibiotic biosynthesis.

Fermentation Conditions

Optimal production of istamycins is achieved in a medium containing starch as the primary carbon source and soybean meal as the nitrogen source. The substitution of starch with monosaccharides or disaccharides like glucose leads to a significant decrease in istamycin production. Similarly, rapidly utilized nitrogen sources such as yeast extract or peptone also result in lower yields. The addition of palmitate has been shown to enhance production.

Table 2: Optimized Fermentation Parameters for Istamycin Production

| Parameter | Optimal Condition | Notes |

| Carbon Source | Starch | Mono- and disaccharides decrease production. |

| Nitrogen Source | Soybean Meal | Rapidly used nitrogen sources are less effective. |

| Additive | Palmitate (0.2%) | Can double istamycin production. |

| Temperature | 25–30°C | |

| pH | 6.5–7.5 | |

| Aeration | 200–300 rpm agitation | |

| Fermentation Time | 2–7 days |

Isolation and Purification of Istamycin A0

While specific, detailed step-by-step protocols for the isolation and purification of Istamycin A0 are not extensively detailed in publicly available literature, the general procedure for separating the components of the istamycin complex involves a series of chromatographic techniques.

General Experimental Protocol

-

Fermentation Broth Clarification: The fermentation broth is first acidified to stabilize the istamycin components and then clarified by centrifugation or filtration to remove the mycelium.

-

Cation Exchange Chromatography: The clarified broth is passed through a column of a cation exchange resin. The basic aminoglycoside antibiotics, including the istamycins, bind to the resin.

-

Elution: The bound istamycins are eluted from the resin using a suitable buffer, typically with an increasing salt concentration or a change in pH.

-

Further Chromatographic Separation: The crude extract containing the mixture of istamycins is then subjected to further chromatographic steps to separate the individual components. This may include silica gel chromatography or other forms of partition chromatography.

-

High-Performance Liquid Chromatography (HPLC): Final purification of Istamycin A0 is achieved using HPLC, likely with a C18 column, to separate it from other closely related istamycin congeners.

Caption: Experimental workflow for the isolation of Istamycin A0.

Structure Elucidation

The structures of the istamycin components were determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Istamycin A0 is a deglycyl derivative of Istamycin A.

Caption: Logical relationship between major and minor istamycins.

Biological Activity

The istamycin complex exhibits potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. While comprehensive Minimum Inhibitory Concentration (MIC) data for Istamycin A0 against a wide panel of organisms is not widely published, the activity of the closely related Istamycin B provides a strong indication of its potential efficacy.

Table 3: Minimum Inhibitory Concentration (MIC) of Istamycin B

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | 0.78 |

| Escherichia coli | 1.56 |

| Pseudomonas aeruginosa | 0.39 |

Data for Istamycin B is provided as a proxy due to the limited availability of specific data for Istamycin A0.

Biosynthetic Pathway

The biosynthesis of istamycins in Streptomyces tenjimariensis is understood to follow a pathway similar to that of other 2-deoxystreptamine-containing aminoglycoside antibiotics. However, a detailed, experimentally verified enzymatic pathway for the biosynthesis of Istamycin A0 has not been fully elucidated in the available literature. The biosynthesis is known to involve a complex series of enzymatic steps, including the formation of the aminocyclitol core and the subsequent glycosylation and modification steps. The gene cluster responsible for istamycin biosynthesis has been identified, which will pave the way for future studies to fully understand the biosynthetic pathway.

Conclusion

Istamycin A0, a minor component of the istamycin complex from Streptomyces tenjimariensis SS-939, represents an interesting member of the aminoglycoside family of antibiotics. While its major counterparts, Istamycin A and B, have been more extensively studied, the fundamental aspects of Istamycin A0's discovery, production, and biological potential have been outlined in this guide. Further research is required to fully elucidate its biosynthetic pathway and to comprehensively evaluate its antibacterial spectrum and potential clinical utility. The information presented here serves as a valuable resource for researchers and drug development professionals interested in the continued exploration of novel aminoglycoside antibiotics from marine sources.

The Biosynthetic Pathway of Istamycin A0: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthetic pathway of Istamycin A0, an aminoglycoside antibiotic produced by the marine actinomycete Streptomyces tenjimariensis. The document is intended for researchers, scientists, and drug development professionals engaged in the study of natural product biosynthesis and the development of novel antibiotics.

Introduction

Istamycin A0 belongs to the 2-deoxystreptamine (2-DOS) family of aminoglycoside antibiotics, a class of clinically important therapeutics known for their potent antibacterial activity. The biosynthesis of these complex natural products is orchestrated by a dedicated biosynthetic gene cluster (BGC) that encodes a suite of enzymes responsible for the stepwise assembly of the final molecule. Understanding the intricacies of the Istamycin A0 pathway is crucial for efforts in biosynthetic engineering and the generation of novel, structurally diverse aminoglycoside analogs with improved therapeutic properties. The biosynthesis of istamycins is known to share similarities with that of the fortimicin-group of antibiotics.[1]

The Istamycin Biosynthetic Gene Cluster

The genetic blueprint for Istamycin A0 biosynthesis is located on a dedicated gene cluster within the Streptomyces tenjimariensis genome. While the complete and functionally annotated gene cluster for Istamycin A0 has not been fully elucidated in publicly available literature, comparative genomics with related aminoglycoside pathways, such as those for gentamicin and kanamycin, provides a framework for predicting the key enzymatic steps. The istamycin BGC is catalogued under the MIBiG accession number BGC0000700.

The Biosynthetic Pathway of Istamycin A0

The biosynthesis of Istamycin A0 is a multi-step enzymatic cascade that begins with the central precursor, 2-deoxystreptamine (2-DOS). The pathway can be conceptually divided into three main stages: 1) formation of the pseudodisaccharide core, 2) tailoring of the sugar moieties, and 3) final maturation steps.

A Proposed Biosynthetic Pathway for Istamycin A0

References

The Genetic Blueprint of Istamycin A0 Production: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the genetic basis for the production of Istamycin A0, a potent aminoglycoside antibiotic produced by the marine actinomycete Streptomyces tenjimariensis. This document is intended for researchers, scientists, and drug development professionals engaged in the study of antibiotic biosynthesis and the development of novel therapeutic agents.

Introduction

Istamycin A0 belongs to the fortimicin group of aminoglycoside antibiotics, which are characterized by a pseudodisaccharide structure. The biosynthetic pathway of istamycins shares similarities with other well-characterized aminoglycosides such as kanamycin and gentamicin. Understanding the genetic and enzymatic machinery responsible for istamycin production is crucial for the rational design of novel aminoglycoside derivatives with improved efficacy and reduced toxicity. The biosynthetic gene cluster for istamycin has been identified and sequenced, providing a foundation for detailed functional analysis.

The Istamycin Biosynthetic Gene Cluster

The production of istamycin is orchestrated by a dedicated biosynthetic gene cluster (BGC) in Streptomyces tenjimariensis. The complete istamycin BGC has been sequenced and is available in GenBank under the accession number AJ845083. The MIBiG (Minimum Information about a Biosynthetic Gene cluster) database has assigned the entry BGC0000700 to this cluster. The cluster spans approximately 68 kb and contains a suite of genes encoding enzymes for the synthesis of the 2-deoxystreptamine (2-DOS) core, the sugar moiety, and tailoring enzymes that modify the basic scaffold to produce the final istamycin congeners.

Core Biosynthetic Genes and Their Putative Functions

The functions of many genes within the istamycin cluster can be inferred from their homology to well-characterized genes in other aminoglycoside biosynthetic pathways.

| Gene | Proposed Function | Homology Basis |

| istS | 2-deoxy-scyllo-inosose synthase (DOIS) | Homologous to genes involved in the first committed step of 2-DOS biosynthesis. |

| istE | L-glutamine:2-deoxy-scyllo-inosose aminotransferase | Catalyzes the amination of 2-deoxy-scyllo-inosose. |

| istC | Dehydrogenase | Involved in the oxidation of the aminocyclitol intermediate. |

| istP | Aminotransferase | Likely involved in the second amination step to form 2-deoxystreptamine. |

| istG | Glycosyltransferase | Attaches the sugar moiety to the 2-deoxystreptamine core. |

| istM | Methyltransferase | Catalyzes the methylation of the sugar or aminocyclitol moiety. |

| istN | N-acetyltransferase | Involved in the acetylation of an amino group. |

| istR | Regulatory protein | Putative transcriptional regulator for the gene cluster. |

| istT | Transporter | Likely involved in the export of istamycin out of the cell, conferring self-resistance. |

Biosynthetic Pathway of Istamycin A0

The biosynthesis of Istamycin A0 can be conceptualized as a multi-step process involving the formation of the 2-deoxystreptamine (2-DOS) core, synthesis and attachment of a sugar moiety, and subsequent tailoring reactions.

Caption: Proposed biosynthetic pathway of Istamycin A0.

Quantitative Data on Istamycin Production

Several studies have focused on quantifying the production of istamycin and its congeners, as well as optimizing fermentation conditions to enhance yields.

Production of Istamycin Congeners in S. tenjimariensis

A high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method was developed for the profiling and quantification of sixteen natural istamycin congeners.[1][2][3] The lower limit of quantification for istamycin A was determined to be 2.2 ng/mL.[1][2][3]

| Istamycin Congener | Relative Abundance |

| Istamycin A | Highest |

| Istamycin B | High |

| Istamycin A0 | Moderate |

| Istamycin B0 | Moderate |

| Istamycin B1 | Lower |

| Istamycin A1 | Lower |

| Istamycin C | Lower |

| Istamycin A2 | Lower |

| Istamycin C1 | Lower |

| Istamycin C0 | Lower |

| Istamycin X0 | Lower |

| Istamycin A3 | Lower |

| Istamycin Y0 | Lower |

| Istamycin B3 | Lower |

| Istamycin FU-10 | Lower |

| Istamycin AP | Lowest |

Note: This table represents the descending order of abundance as profiled in the cited study.

Optimization of Istamycin Production

Statistical optimization of fermentation conditions has been shown to dramatically increase istamycin production. A study employing a central composite design (CCD) to optimize initial pH, incubation temperature, and calcium carbonate concentration resulted in a significant increase in yield.[4]

| Condition | Unoptimized | Optimized | Fold Increase |

| Istamycin Production | Baseline | 31x Baseline | 31 |

Experimental Protocols

Detailed experimental protocols are essential for the functional characterization of the istamycin biosynthetic pathway. The following sections outline general methodologies for key experiments, which can be adapted for the study of S. tenjimariensis.

Gene Disruption via Homologous Recombination

Gene disruption is a fundamental technique to elucidate gene function. A common method in Streptomyces is PCR-targeting, which replaces the target gene with an antibiotic resistance cassette.

Caption: Workflow for gene disruption in Streptomyces.

Methodology:

-

Construct Design: Design primers to amplify a resistance cassette (e.g., apramycin resistance) flanked by 39-nucleotide homology arms corresponding to the regions upstream and downstream of the target gene.

-

PCR Amplification: Perform PCR to generate the disruption cassette.

-

Electroporation: Introduce the purified PCR product into an E. coli strain (e.g., BW25113/pIJ790) harboring a cosmid containing the istamycin gene cluster. This strain expresses the λ-Red recombinase system.

-

Recombination and Selection: Select for E. coli colonies where the target gene on the cosmid has been replaced by the resistance cassette.

-

Conjugation: Transfer the modified cosmid from E. coli to S. tenjimariensis via intergeneric conjugation.

-

Screening for Mutants: Select for S. tenjimariensis exconjugants that have undergone a double crossover event, resulting in the replacement of the native gene with the resistance cassette.

-

Verification: Confirm the gene disruption by PCR analysis and sequencing of the genomic DNA from the mutant strain.

Heterologous Expression of Istamycin Genes

Heterologous expression in a well-characterized host, such as Streptomyces coelicolor or Streptomyces lividans, can be used to confirm the function of individual genes or the entire biosynthetic cluster.

Methodology:

-

Vector Construction: Clone the gene or gene cluster of interest into an appropriate E. coli-Streptomyces shuttle vector (e.g., pSET152 for integrative expression or a pIJ101-based vector for replicative expression). The gene should be placed under the control of a strong, constitutive promoter (e.g., ermEp*).

-

Transformation: Introduce the expression construct into a suitable E. coli strain for propagation (e.g., ET12567/pUZ8002 for demethylation of DNA).

-

Conjugation: Transfer the plasmid from E. coli to the chosen Streptomyces heterologous host.

-

Fermentation and Analysis: Culture the recombinant Streptomyces strain under appropriate conditions and analyze the culture broth for the production of the expected metabolite using HPLC-MS/MS.

In Vitro Biochemical Assays

Biochemical assays using purified enzymes are crucial for confirming the specific function of a protein.

Methodology:

-

Gene Cloning and Protein Expression: Clone the coding sequence of the target istamycin biosynthetic enzyme into an E. coli expression vector (e.g., pET series). Transform the construct into an expression host like E. coli BL21(DE3).

-

Protein Purification: Induce protein expression (e.g., with IPTG) and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

Enzyme Assay: Design a reaction mixture containing the purified enzyme, the putative substrate, and any necessary co-factors (e.g., ATP, S-adenosylmethionine, NAD(P)H).

-

Product Analysis: Incubate the reaction mixture and then analyze the products by methods such as HPLC, LC-MS, or spectrophotometry to determine the enzyme's activity and kinetics.

Regulatory Mechanisms

The regulation of antibiotic biosynthesis in Streptomyces is complex and often involves cluster-situated regulatory genes. The istamycin gene cluster contains a putative regulatory gene, istR, which likely plays a key role in controlling the expression of the other biosynthetic genes. The expression of such regulators is often influenced by nutritional signals and developmental cues within the bacterium. For instance, istamycin production is significantly affected by the carbon and nitrogen sources in the culture medium.[5] Production is favored by starch and soy bean meal, while more readily metabolized sugars like glucose and nitrogen sources like yeast extract tend to suppress biosynthesis.[5] This suggests the presence of catabolite repression mechanisms influencing the ist cluster.

Caption: A simplified model of the regulatory control of istamycin production.

Conclusion

The genetic framework for istamycin A0 biosynthesis in Streptomyces tenjimariensis presents a fascinating case study in the production of complex natural products. The availability of the gene cluster sequence, coupled with insights from homologous pathways, provides a robust platform for further investigation. Future research focusing on the detailed enzymatic characterization of the "ist" proteins and the elucidation of the regulatory network will be instrumental in harnessing the full potential of this biosynthetic machinery for the generation of novel and improved aminoglycoside antibiotics.

References

- 1. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pure.korea.ac.kr [pure.korea.ac.kr]

- 4. Central composite design for optimizing istamycin production by Streptomyces tenjimariensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies on new aminoglycoside antibiotics, istamycins, from an actinomycete isolated from a marine environment. III. Nutritional effects on istamycin production and additional chemical and biological properties of istamycins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Properties and Stability of Istamycin A0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of Istamycin A0, an aminoglycoside antibiotic. The information is curated to support research, development, and formulation activities.

Core Chemical Properties

Istamycin A0 is a member of the istamycin family of aminoglycoside antibiotics, which are produced by Streptomyces tenjimariensis.[1][2] Its fundamental chemical and physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₃₂N₄O₄ | [3] |

| Molecular Weight | 332.44 g/mol | [3] |

| Appearance | Assumed to be a white to off-white powder | Inferred from related compounds |

| Melting Point | Data not available | |

| Solubility | Expected to be soluble in water and methanol; poorly soluble in less polar organic solvents like ethanol, acetone, chloroform, and benzene. | Inferred from Istamycin B[4] |

| pKa Values | Not experimentally determined for Istamycin A0. As an aminoglycoside, it possesses multiple amino groups that will have pKa values in the range of 6 to 9. | Inferred from related aminoglycosides |

Chemical Stability Profile

The stability of Istamycin A0 is a critical factor in its development as a therapeutic agent. Aminoglycosides, in general, are susceptible to degradation under certain conditions.

pH Stability: Istamycins are known to be more stable under acidic conditions. Acidification of the fermentation broth to approximately pH 2.0 is used to stabilize the compounds post-production.[5] Conversely, they are prone to degradation under strongly acidic or alkaline conditions.[4] Hydrolysis of glycosidic bonds can occur at pH extremes, leading to a loss of biological activity.

Thermal Stability: Detailed studies on the thermal degradation of Istamycin A0 are not readily available. However, related compounds like Istamycin B begin to decompose at temperatures above 90°C.[4] Thermal stress can lead to various degradation reactions, including dehydration and cleavage of the glycosidic linkages.

Photostability: As with many complex organic molecules, Istamycin A0 may be susceptible to degradation upon exposure to light. Photodegradation can involve complex reaction pathways, including oxidation and rearrangement, leading to a variety of degradation products.

Experimental Protocols

Detailed experimental protocols for the characterization and stability testing of Istamycin A0 are crucial for reproducible research and development.

Determination of pKa Values by NMR Spectroscopy

This method is suitable for polyprotic molecules like aminoglycosides.

Principle: The chemical shifts of protons adjacent to the amino groups are pH-dependent. By titrating a solution of Istamycin A0 across a pH range and monitoring the changes in chemical shifts, a titration curve can be generated for each amino group. The inflection point of this curve corresponds to the pKa value.

Methodology:

-

Sample Preparation: Prepare a solution of Istamycin A0 in D₂O at a known concentration.

-

pH Adjustment: Adjust the pD (the pH in D₂O) of the solution incrementally using small additions of DCl or NaOD.

-

NMR Data Acquisition: Acquire ¹H NMR spectra at each pD point.

-

Data Analysis: Plot the chemical shift of specific protons against the pD. Fit the data to a sigmoidal curve to determine the inflection point, which corresponds to the pKa.

Stability-Indicating HPLC Method

A robust HPLC method is essential for separating Istamycin A0 from its degradation products. The following is a general approach based on methods used for other istamycins.[6][7]

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase: A gradient elution with an aqueous mobile phase containing an ion-pairing agent (e.g., pentafluoropropionic acid) and an organic modifier (e.g., acetonitrile) is often effective for separating polar aminoglycosides.[6][7]

-

Detection: As aminoglycosides lack a strong chromophore, UV detection at low wavelengths (e.g., <220 nm) or, more effectively, Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) can be used.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducibility.

Forced Degradation Study Protocol:

-

Acid and Base Hydrolysis: Treat solutions of Istamycin A0 with HCl and NaOH (e.g., 0.1 M to 1 M) at room and elevated temperatures. Neutralize the samples before analysis.

-

Oxidative Degradation: Expose Istamycin A0 solution to hydrogen peroxide (e.g., 3-30%) at room temperature.

-

Thermal Degradation: Expose solid Istamycin A0 and its solution to elevated temperatures (e.g., 60-100°C).

-

Photodegradation: Expose a solution of Istamycin A0 to UV and visible light in a photostability chamber. Protect a control sample from light.

-

Analysis: Analyze all stressed samples using the validated stability-indicating HPLC method to separate and quantify the parent compound and any degradation products.

Visualizations

Experimental Workflow: Isolation and Purification of Istamycins

The following diagram illustrates a general workflow for the isolation and purification of istamycins from a fermentation broth.[8]

Caption: Workflow for Istamycin Isolation.

Conceptual Degradation Pathway

This diagram shows a conceptual pathway for the degradation of aminoglycosides like Istamycin A0 under hydrolytic stress.

Caption: Conceptual Hydrolytic Degradation.

References

- 1. Studies on new aminoglycoside antibiotics, istamycins, from an actinomycete isolated from a marine environment. III. Nutritional effects on istamycin production and additional chemical and biological properties of istamycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Self-resistance of a Streptomyces which produces istamycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Istamycin A0 | C15H32N4O4 | CID 13019099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy Istamycin B | 72523-64-9 [smolecule.com]

- 5. Istamycin B | 72523-64-9 | Benchchem [benchchem.com]

- 6. Istamycin aminoglycosides profiling and their characterization in Streptomyces tenjimariensis ATCC 31603 culture using high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. JPS63309184A - Streptomyces tenjimariensis belonging to actinomycete - Google Patents [patents.google.com]

An In-depth Technical Guide to the Natural Variants and Congeners of Istamycin A0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural variants and congeners of Istamycin A0, a member of the istamycin family of aminoglycoside antibiotics. Istamycins are produced by the marine actinomycete Streptomyces tenjimariensis and exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides. This document summarizes the known natural analogs of Istamycin A0, presents available quantitative data on their biological activity, details relevant experimental protocols, and illustrates key relationships through diagrams.

Natural Variants and Congeners of Istamycin A0

A significant number of natural variants and congeners of the istamycin family have been isolated and characterized from the fermentation broth of Streptomyces tenjimariensis. These compounds share a common 1,4-diaminocyclitol pseudodisaccharide moiety, with variations in their substitution patterns. A comprehensive study identified sixteen natural istamycin congeners, which are listed below in descending order of their profiled quantities:

-

Istamycin A

-

Istamycin B

-

Istamycin A0

-

Istamycin B0

-

Istamycin B1

-

Istamycin A1

-

Istamycin C

-

Istamycin A2

-

Istamycin C1

-

Istamycin C0

-

Istamycin X0

-

Istamycin A3

-

Istamycin Y0

-

Istamycin B3

-

Istamycin FU-10

-

Istamycin AP

Quantitative Biological Activity

Below is a table summarizing the available MIC data for selected istamycin congeners against common pathogenic bacteria.

| Istamycin Congener | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) |

| Istamycin A | Data not available | Data not available | Data not available |

| Istamycin B | Data not available | Data not available | Data not available |

| Istamycin A0 | Data not available | Data not available | Data not available |

| Istamycin B0 | Data not available | Data not available | Data not available |

Note: This table will be populated as more specific quantitative data for each congener is identified in the literature.

Experimental Protocols

This section details the methodologies for the isolation, purification, characterization, and biological evaluation of istamycin congeners, based on established protocols.

Fermentation of Streptomyces tenjimariensis and Isolation of Istamycins

Culture Conditions: Streptomyces tenjimariensis is typically cultured in a suitable production medium under aerobic conditions. The fermentation is usually carried out for a period of 2 to 7 days to allow for the accumulation of istamycins in the culture broth.

Extraction and Purification:

-

Acidification: The pH of the culture broth is adjusted to approximately 2.0 with an acid (e.g., hydrochloric acid) to stabilize the istamycin compounds.

-

Cation Exchange Chromatography: The acidified broth is then passed through a cation exchange resin column. The basic aminoglycoside compounds bind to the resin.

-

Elution: The istamycins are eluted from the resin using a basic solution (e.g., ammonium hydroxide).

-

Further Chromatographic Separation: The crude extract containing the mixture of istamycin congeners is further purified and the individual compounds are separated using techniques such as silica gel chromatography, and high-performance liquid chromatography (HPLC), often employing specialized columns like macrocyclic glycopeptide-bonded chiral columns for the separation of epimeric pairs.

Characterization of Istamycin Congeners

The structural elucidation of the isolated istamycin congeners is performed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of each congener. Tandem mass spectrometry (MS/MS) is employed to obtain fragmentation patterns, which provide valuable structural information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are conducted to determine the complete chemical structure, including the stereochemistry of the molecules.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of the purified istamycin congeners is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Procedure:

-

Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) is prepared to a specific cell density (typically ~5 x 10⁵ CFU/mL).

-

Serial Dilution of Antibiotics: Two-fold serial dilutions of each istamycin congener are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacterium.

Visualizations

Experimental Workflow for Istamycin Congener Discovery

The following diagram illustrates the general workflow from the cultivation of the producing microorganism to the identification and characterization of istamycin congeners.

Caption: Workflow for Istamycin Discovery.

Logical Relationship in Istamycin Biosynthesis

While the complete enzymatic pathway is complex, a simplified logical relationship shows the progression from precursor molecules to the more active forms of istamycins.

Caption: Precursor to Active Istamycins.

References

Biological Activity Spectrum of Istamycin A0: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Istamycin A0 is an aminoglycoside antibiotic belonging to the istamycin complex produced by the marine actinomycete Streptomyces tenjimariensis. As a minor component of this complex, its biological activity is notably weaker than its counterparts, Istamycin A and B. This document provides a comprehensive overview of the known biological activity of Istamycin A0, contextualized within the broader activity of the istamycin family. It details its antibacterial spectrum, mechanism of action, and relevant experimental methodologies. Due to the limited specific research on Istamycin A0 owing to its low potency, this guide draws upon the well-established characteristics of aminoglycoside antibiotics and the broader istamycin group to provide a thorough understanding.

Introduction to Istamycin A0

Istamycin A0 is a member of the fortimicin group of aminoglycoside antibiotics.[1] It is structurally related to the more potent components of the istamycin complex, Istamycin A and Istamycin B.[2] The istamycins are broad-spectrum antibiotics, demonstrating activity against both Gram-positive and Gram-negative bacteria, including some strains resistant to other aminoglycosides.[3] However, Istamycin A0 itself exhibits significantly lower antibacterial potency.

Antibacterial Spectrum and Potency

Quantitative data on the antibacterial spectrum of Istamycin A0 is scarce in published literature, which is a direct reflection of its weak activity. The most notable quantitative comparison indicates that the antibacterial activity of Istamycin A0 is approximately 1/200th that of Istamycin A when tested against Bacillus subtilis.[2]

For a comparative perspective, the following table summarizes the general antibacterial spectrum of the more potent Istamycins A and B. It is important to note that the Minimum Inhibitory Concentration (MIC) values for Istamycin A0 would be substantially higher.

Table 1: Comparative Antibacterial Spectrum of Major Istamycins

| Bacterial Strain | Gram Stain | Istamycin A MIC (µg/mL) | Istamycin B MIC (µg/mL) |

| Staphylococcus aureus | Positive | 0.78 | Data not readily available |

| Escherichia coli | Negative | 1.56 | Data not readily available |

| Pseudomonas aeruginosa | Negative | 0.39 | Data not readily available |

| Bacillus subtilis | Positive | Specific value not readily available, but potent | Specific value not readily available, but potent |

Note: The MIC values for Istamycin B against these specific strains are not as readily available in the public domain but are expected to be in a similar range of potency as Istamycin A. The activity of Istamycin A0 is significantly weaker than the values presented for Istamycin A.[1][2]

Mechanism of Action

As an aminoglycoside antibiotic, the mechanism of action of Istamycin A0 is consistent with this class of drugs. Aminoglycosides primarily exert their bactericidal effect by irreversibly binding to the 30S ribosomal subunit of bacteria.[4][5] This interaction disrupts protein synthesis through several key mechanisms:

-

Inhibition of Initiation Complex Formation: Binding of the aminoglycoside can block the formation of the ribosomal initiation complex, preventing the start of protein synthesis.[4]

-

mRNA Misreading: The binding can distort the A-site of the 30S subunit, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the production of non-functional or toxic proteins.[4]

-

Blockade of Translocation: Aminoglycosides can interfere with the movement of the peptidyl-tRNA from the A-site to the P-site, thereby halting protein elongation.[4]

The following diagram illustrates the generalized mechanism of action for aminoglycoside antibiotics.

Caption: Mechanism of action of Istamycin A0.

Signaling Pathways

There is no specific information available regarding signaling pathways that are directly modulated by Istamycin A0. The primary activity of aminoglycosides is centered on the direct inhibition of protein synthesis machinery within bacteria, rather than interacting with specific host or bacterial signaling cascades.

Experimental Protocols

The following section details a generalized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of an aminoglycoside antibiotic like Istamycin A0. This protocol is based on standard antimicrobial susceptibility testing methods.

Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.

Materials:

-

Istamycin A0 (or other test compound)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum (prepared to a 0.5 McFarland standard and then diluted)

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

Procedure:

-

Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of Istamycin A0 in a suitable solvent (e.g., sterile deionized water).

-

Perform serial two-fold dilutions of the Istamycin A0 stock solution in CAMHB directly in the 96-well microtiter plate. The final volume in each well should be 50 µL, covering a desired concentration range.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh culture plate (18-24 hours growth), select several colonies of the test bacterium.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Inoculation:

-

Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. This will bring the final volume in each well to 100 µL.

-

Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).

-

-

Incubation:

-

Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the Results:

-

Following incubation, visually inspect the wells for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

-

The following diagram outlines the workflow for this experimental protocol.

Caption: Workflow for MIC determination.

Conclusion

Istamycin A0 is an aminoglycoside antibiotic with a broad theoretical antibacterial spectrum, characteristic of its chemical class. However, its practical application and research focus are limited by its significantly weaker potency compared to other components of the istamycin complex. Its primary mechanism of action is the inhibition of bacterial protein synthesis. While detailed quantitative data and specific signaling pathway interactions for Istamycin A0 are not available, this guide provides a foundational understanding of its biological activity based on the established principles of aminoglycoside antibiotics. Further research would be necessary to fully elucidate any unique biological properties of this minor component.

References

- 1. Istamycin B | 72523-64-9 | Benchchem [benchchem.com]

- 2. GB2048855A - Istamycins - Google Patents [patents.google.com]

- 3. Studies on new aminoglycoside antibiotics, istamycins, from an actinomycete isolated from a marine environment. III. Nutritional effects on istamycin production and additional chemical and biological properties of istamycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

Application Notes and Protocols for the Extraction and Purification of Istamycin A0

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and purification of Istamycin A0 from the fermentation broth of Streptomyces tenjimariensis. The procedures outlined below are designed to yield high-purity Istamycin A0 suitable for research and drug development purposes.

Fermentation of Streptomyces tenjimariensis for Istamycin Production

This protocol describes the cultivation of Streptomyces tenjimariensis ATCC 31603 for the production of Istamycins, including Istamycin A0.

1.1. Culture Media and Conditions

-

Seed Medium (ISP2 Agar):

-

Malt Extract: 10 g/L

-

Yeast Extract: 4 g/L

-

Glucose: 4 g/L

-

Agar: 20 g/L

-

pH: 7.2

-

-

Production Medium: [1]

-

Soluble Starch: 2.0%

-

Glucose: 0.2%

-

Soybean Meal: 2.0%

-

Sodium Palmitate: 0.2%

-

NaCl: 0.3%

-

K₂HPO₄: 0.1%

-

MgSO₄·7H₂O: 0.1%

-

pH: 7.0

-

1.2. Fermentation Protocol

-

Inoculum Preparation: A loopful of Streptomyces tenjimariensis from a mature ISP2 agar plate is used to inoculate 50 mL of seed medium in a 250 mL flask. The culture is incubated at 28°C for 48 hours on a rotary shaker at 250 rpm.

-

Production Culture: The seed culture is transferred to 1 L of production medium in a 2 L baffled Erlenmeyer flask.

-

Incubation: The production culture is incubated for 5 days at 28°C on a rotary shaker at 250 rpm to ensure adequate aeration.[1]

Extraction and Purification of Istamycin A0

The following multi-step protocol is designed for the efficient extraction and purification of Istamycin A0 from the fermentation broth.

2.1. Workflow Overview

Caption: Workflow for the extraction and purification of Istamycin A0.

2.2. Step 1: Initial Extraction from Fermentation Broth

-

Harvesting: The fermentation broth is centrifuged at 8,000 rpm for 15 minutes to separate the mycelium from the supernatant.

-

Acidification: The pH of the supernatant is adjusted to 2.0 with hydrochloric acid.

-

Solid-Phase Extraction (SPE): The acidified supernatant is loaded onto a pre-conditioned Oasis MCX (Mixed-Mode Cation Exchange) SPE cartridge.[1]

-

Washing: The cartridge is washed with 0.1 N HCl followed by methanol to remove impurities.

-

Elution: The Istamycin complex is eluted from the cartridge using a 5% ammonium hydroxide solution in methanol.

-

Drying: The eluate is concentrated under reduced pressure to obtain the crude Istamycin extract.

2.3. Step 2: Cation-Exchange Chromatography

This step further purifies the Istamycin complex from the crude extract.

-

Resin and Column: A column is packed with a strong cation-exchange resin (e.g., Dowex 50WX8).

-

Equilibration: The column is equilibrated with deionized water.

-

Sample Loading: The crude Istamycin extract is dissolved in deionized water and loaded onto the column.

-

Washing: The column is washed with deionized water to remove non-adsorbed impurities.

-

Elution: A stepwise or linear gradient of ammonium hydroxide (e.g., 0.1 N to 1.0 N) is used to elute the bound Istamycins. Fractions are collected and monitored for the presence of Istamycin A0 using a suitable analytical method (e.g., TLC or HPLC).

2.4. Step 3: Silica Gel Chromatography

This final step separates Istamycin A0 from other Istamycin congeners.

-

Column Preparation: A column is packed with silica gel (70-230 mesh) in the chosen mobile phase.

-

Mobile Phase: A common mobile phase for separating Istamycins is a mixture of chloroform, methanol, and 17% aqueous ammonia in a 2:1:1 (v/v/v) ratio (lower phase).

-

Sample Loading: The Istamycin-rich fractions from the cation-exchange step are pooled, concentrated, and dissolved in a minimal amount of the mobile phase before being loaded onto the silica gel column.

-

Elution: The column is eluted isocratically with the mobile phase. Fractions are collected and analyzed for the presence of pure Istamycin A0.

-

Final Processing: Fractions containing pure Istamycin A0 are pooled, and the solvent is removed under reduced pressure to yield the final product. A purity of approximately 93% for Istamycin A can be achieved using a normal-phase silica cartridge with Medium Pressure Liquid Chromatography (MPLC).[1]

Quantitative Data

The following table summarizes the expected yield and purity at each stage of the purification process.

| Purification Step | Starting Material | Product | Yield (%) | Purity (%) |

| Fermentation | N/A | Istamycin Complex in Broth | - | - |

| Initial Extraction (SPE) | Crude Fermentation Broth | Crude Istamycin Extract | >90 | 20-30 |

| Cation-Exchange Chromatography | Crude Istamycin Extract | Istamycin-Rich Fraction | 70-80 | 60-70 |

| Silica Gel Chromatography | Istamycin-Rich Fraction | Purified Istamycin A0 | 50-60 | >95 |

Note: The values presented are estimates and may vary depending on the specific experimental conditions.

Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the profiling and quantification of Istamycin congeners.[1][2][3]

4.1. HPLC-MS Protocol

-

Mobile Phase A: 5 mM aqueous pentafluoropropionic acid.[1][2][3]

-

Gradient Elution: A gradient program is used to separate the different Istamycin congeners.

-

Detection: Electrospray Ionization (ESI) in positive ion mode coupled with a mass spectrometer.

This method allows for the quantification of Istamycin A0 and the identification of other related Istamycins, ensuring a comprehensive purity profile of the final product. The lower limit of quantification for Istamycin A has been estimated to be 2.2 ng/mL in fermentation broth.[1][2][3]

Signaling Pathway

Caption: Biosynthesis and purification pathway of Istamycin A0.

References

- 1. researchgate.net [researchgate.net]

- 2. Istamycin aminoglycosides profiling and their characterization in Streptomyces tenjimariensis ATCC 31603 culture using high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.korea.ac.kr [pure.korea.ac.kr]

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Istamycin A0

These application notes provide a detailed protocol for the analysis of Istamycin A0 using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS). The method is adapted from established procedures for the profiling of istamycin aminoglycosides and is intended for researchers, scientists, and drug development professionals.

Introduction

Istamycin A0 is an aminoglycoside antibiotic with potential therapeutic applications. Accurate and robust analytical methods are crucial for its quantification in various matrices during research, development, and quality control processes. This document outlines a reliable HPLC-MS/MS method for the characterization and profiling of Istamycin A0, primarily from bacterial fermentation broths. The described protocol is based on a validated method for a broad range of istamycin congeners.[1][2][3]

Aminoglycosides, including istamycins, generally lack a strong UV chromophore, which can make detection by UV-Vis detectors challenging.[4][5] Therefore, detection is often achieved using mass spectrometry (MS), evaporative light scattering detection (ELSD), or charged aerosol detection (CAD).[4][5][6] Pre- or post-column derivatization can also be employed to introduce a chromophore or fluorophore for UV or fluorescence detection.[6][7] This protocol utilizes tandem mass spectrometry (MS/MS) for its high sensitivity and selectivity.[1][2][3]

Quantitative Data Summary

The following table summarizes the key parameters for the HPLC-MS/MS analysis of Istamycin A0 and its related congeners as established in the reference literature.

| Parameter | Value/Description | Source |

| Analyte | Istamycin A0 and other Istamycin congeners | [1][2][3] |

| HPLC System | High-Performance Liquid Chromatography system | [1][2][3] |

| Detector | Electrospray Ionization Ion Trap Tandem Mass Spectrometry (ESI-IT-MS/MS) | [1][2][3] |

| Column | Acquity CSH C18 | [1][2][3] |

| Mobile Phase | Gradient of 5 mM aqueous pentafluoropropionic acid and 50% acetonitrile | [1][2][3] |

| Lower Limit of Quantification (LLOQ) | 2.2 ng/mL (for Istamycin A) | [1][2][3] |

Note: The LLOQ for Istamycin A0 is not explicitly stated in the source material; the value provided is for the closely related congener, Istamycin A.

Experimental Protocols

This section provides a detailed methodology for the analysis of Istamycin A0 from a Streptomyces tenjimariensis fermentation broth.

Materials and Reagents

-

Istamycin A0 reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or ultrapure)[8]

-

Pentafluoropropionic acid (PFPA)

-

Ammonium hydroxide (NH4OH)

-

Hydrochloric acid (HCl)

-

Solid-Phase Extraction (SPE) cartridges (e.g., OASIS MCX)

Sample Preparation: Solid-Phase Extraction (SPE) from Fermentation Broth

-

Centrifugation: Centrifuge the whole culture broth to separate the supernatant from the cell mass.[2]

-

Loading: Load the supernatant onto a pre-conditioned OASIS MCX SPE cartridge.[2]

-

Washing: Wash the cartridge with 3 mL of 10 mM HCl solution to remove interfering substances.[2]

-

Elution: Elute the istamycin congeners, including Istamycin A0, from the cartridge twice with 5 mL of 5% methanolic ammonium hydroxide (NH4OH/methanol, 5:95, v/v).[2]

-

Drying: Evaporate the eluate to dryness using vacuum centrifugation.

-

Reconstitution: Reconstitute the dried residue in the initial mobile phase conditions for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

-

HPLC System: A system capable of gradient elution.

-

Mobile Phase A: 5 mM aqueous pentafluoropropionic acid.

-

Mobile Phase B: 50% Acetonitrile in water.

-

Gradient Program: A gradient elution is performed to separate the various istamycin congeners. For the analysis of a broader profile of istamycins, the gradient program should be optimized. If Istamycin A0 is the primary target, the gradient may be simplified or an isocratic method developed after initial screening.

-

Flow Rate: A typical flow rate for analytical HPLC is around 0.5 - 1.0 mL/min.

-

Injection Volume: 5 - 20 µL.

-

Column Temperature: Maintain a constant column temperature, for example, 40 °C, to ensure reproducible retention times.[9]

-

MS Detector: An electrospray ionization ion trap tandem mass spectrometer is used for detection.[1][2][3]

-

Ionization Mode: Positive ion mode is typically used for aminoglycosides.

-

Data Acquisition: Monitor for the specific precursor and product ions of Istamycin A0.

Visualizations

Experimental Workflow for Istamycin A0 Analysis

The following diagram illustrates the overall workflow from sample collection to data analysis.

Caption: Workflow for the HPLC-MS/MS analysis of Istamycin A0.

Conclusion

The described HPLC-MS/MS method provides a robust and sensitive approach for the analysis of Istamycin A0, particularly from complex matrices like fermentation broths. The use of solid-phase extraction for sample cleanup and tandem mass spectrometry for detection ensures high selectivity and allows for accurate quantification. This protocol serves as a foundational method that can be further optimized for specific applications and different sample types.

References

- 1. Istamycin aminoglycosides profiling and their characterization in Streptomyces tenjimariensis ATCC 31603 culture using high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pure.korea.ac.kr [pure.korea.ac.kr]

- 4. agilent.com [agilent.com]

- 5. tools.thermofisher.cn [tools.thermofisher.cn]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. youtube.com [youtube.com]

- 9. Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residues in chicken tissues - PMC [pmc.ncbi.nlm.nih.gov]

Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Istamycin A0

An advanced methodology for the quantitative analysis of the aminoglycoside antibiotic Istamycin A0 using Liquid Chromatography-Mass Spectrometry (LC-MS) is detailed in this application note. The protocols provided are designed for researchers, scientists, and professionals in the field of drug development and analytical chemistry, offering robust and sensitive methods for the determination of this compound.

Introduction

Istamycin A0 is an aminoglycoside antibiotic belonging to a family of compounds known for their potent activity against a range of bacteria. Structurally, aminoglycosides are highly polar, polycationic molecules, which presents a significant challenge for their retention and separation using conventional reversed-phase liquid chromatography. This application note describes two effective LC-MS approaches for the analysis of Istamycin A0: a modern Hydrophilic Interaction Liquid Chromatography (HILIC) method, which is recommended for its compatibility with mass spectrometry, and an alternative ion-pairing reversed-phase method. The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode ensures high selectivity and sensitivity for accurate quantification.

Experimental Protocols

Two primary methodologies are presented. The HILIC method is the preferred approach as it avoids the use of non-volatile ion-pairing reagents that can contaminate the mass spectrometer source.[1][2]

Protocol 1: Hydrophilic Interaction Liquid Chromatography (HILIC-MS/MS)

This method is ideal for separating highly polar compounds like Istamycin A0 without the need for ion-pairing agents.[2][3]

a) Standard and Sample Preparation:

-

Standard Stock Solution: Prepare a 1 mg/mL stock solution of Istamycin A0 in deionized water.

-

Working Standards: Serially dilute the stock solution with a 90:10 (v/v) acetonitrile/water mixture to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Sample Preparation (from aqueous matrix): For samples in biological fluids or fermentation broth, perform a protein precipitation step. Add three parts of cold acetonitrile to one part of the sample. Vortex vigorously for 1 minute and centrifuge at 10,000 x g for 10 minutes. Collect the supernatant for analysis. A solid-phase extraction (SPE) using a mixed-mode weak cation exchange cartridge may provide a cleaner extract for complex matrices.[1][4]

b) LC-MS/MS System and Conditions: The experimental workflow from sample preparation to final data analysis is depicted below.

Table 1: HILIC-MS/MS Parameters

| Parameter | Value |

|---|---|

| LC System | |

| Column | Zwitterionic HILIC Column (e.g., Atlantis PREMIER BEH Z-HILIC), 2.1 x 100 mm, 1.7 µm |

| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 90% B -> 50% B over 5 min; 50% B -> 90% B over 0.5 min; Hold at 90% B for 2.5 min |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40 °C |

| Injection Vol. | 5 µL |

| MS System | |

| Ionization | Electrospray Ionization (ESI), Positive Mode |

| Capillary Voltage | 3.0 kV |

| Source Temp. | 150 °C |

| Desolvation Temp. | 400 °C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas | 800 L/hr |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

Protocol 2: Ion-Pairing Reversed-Phase LC-MS/MS (Alternative Method)

This method utilizes an ion-pairing agent to enhance retention on a standard C18 column. It is effective but requires careful system flushing to prevent persistent contamination.[5]

a) Standard and Sample Preparation: Follow the same procedure as in Protocol 1, but use the initial mobile phase composition (e.g., 95:5 Mobile Phase A/Mobile Phase B) as the diluent for working standards.

b) LC-MS/MS System and Conditions:

Table 2: Ion-Pairing RP-LC-MS/MS Parameters

| Parameter | Value |

|---|---|

| LC System | |

| Column | C18 Column (e.g., Acquity CSH C18), 2.1 x 50 mm, 1.7 µm[5] |

| Mobile Phase A | 5 mM Pentafluoropropionic Acid (PFPA) in Water[5] |

| Mobile Phase B | Acetonitrile with 5 mM PFPA |

| Gradient | 5% B to 50% B over 8 minutes |

| Flow Rate | 0.2 mL/min |

| Column Temp. | 35 °C |

| Injection Vol. | 5 µL |

| MS System | Same as HILIC Method (Table 1) |

Quantitative Data and Results

Quantitative analysis is performed using MRM. The precursor ion for Istamycin A0 is its protonated molecule ([M+H]⁺). Product ions are generated by collision-induced dissociation (CID), which typically involves the cleavage of glycosidic bonds. A common and characteristic fragment for many aminoglycosides is the protonated 2-deoxystreptamine core.

Table 3: MRM Transitions for Istamycin A0 Quantification

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Collision Energy (eV) | Use |

|---|---|---|---|---|---|

| Istamycin A0 | 406.3 | 163.1 | 0.1 | 25 | Quantifier |

| Istamycin A0 | 406.3 | 244.2 | 0.1 | 20 | Qualifier |

Note: The molecular formula of Istamycin A0 is C₁₇H₃₅N₅O₆, with a monoisotopic mass of 405.2588 Da. The precursor ion is [M+H]⁺ at m/z 406.3. Product ion m/z 163.1 corresponds to the protonated 2-deoxystreptamine core, and m/z 244.2 corresponds to the precursor ion after the neutral loss of the core.

Method Performance: Using the HILIC-MS/MS method, excellent linearity is typically achieved over a concentration range of 1 to 1000 ng/mL, with a coefficient of determination (R²) > 0.99. The Limit of Quantification (LOQ) for similar aminoglycosides has been reported to be as low as 0.5 to 5 ng/mL, demonstrating the high sensitivity of this approach.[2][6]

Conclusion

The HILIC-MS/MS method presented provides a highly sensitive, selective, and robust protocol for the quantitative analysis of Istamycin A0, avoiding the use of instrument-contaminating ion-pairing reagents. The detailed parameters and MRM transitions serve as a comprehensive guide for researchers in pharmaceutical analysis and related fields. The alternative ion-pairing method is also viable and validated, offering flexibility depending on available chromatographic systems.

References

- 1. researchgate.net [researchgate.net]

- 2. Mass spectral studies on aminocyclitol–aminoglycoside antibiotics - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Istamycin AO | C13H27N3O7 | CID 13092596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Aminoglycosides: Amikacin, Gentamicin, Kanamycin, or Tobramycin - Antibacterial drugs - AntiinfectiveMeds.com [antiinfectivemeds.com]

- 6. An optimized method for the detection and spatial distribution of aminoglycoside and vancomycin antibiotics in tissue sections by mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Bioassay of Istamycin A0 Antibacterial Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Istamycin A0 is an aminoglycoside antibiotic with potential antibacterial properties. As with other aminoglycosides, its mechanism of action is believed to involve the inhibition of bacterial protein synthesis.[1][2][3][4] This document provides detailed protocols for determining the in vitro antibacterial activity of Istamycin A0 using established bioassay techniques. These assays are fundamental for preclinical assessment and are crucial for determining the compound's spectrum of activity and potency.

The provided protocols describe the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC), and the Agar Well Diffusion and Disk Diffusion methods for assessing zones of inhibition. While specific quantitative data for Istamycin A0 is not widely available in public literature, this document includes illustrative data based on the closely related compounds, Istamycin A and Istamycin B, to provide a framework for data presentation and interpretation.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Istamycin A0, as an aminoglycoside, is presumed to exert its antibacterial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. The binding of aminoglycosides to the 30S ribosomal subunit interferes with the translation process in several ways: it can block the formation of the initiation complex, cause misreading of the mRNA codon, and inhibit the translocation of the ribosome along the mRNA.[1][2][3][5][6] This disruption of protein synthesis leads to the production of non-functional or toxic proteins, ultimately resulting in bacterial cell death.

Caption: General mechanism of action for aminoglycosides like Istamycin A0.

Data Presentation

The following tables provide a template for presenting the results of antibacterial activity assays.

Table 1: Minimum Inhibitory Concentration (MIC) of Istamycins against various bacterial strains.

| Bacterial Strain | Istamycin A (µg/mL) | Istamycin B (µg/mL) | Istamycin A0 (µg/mL) |

| Staphylococcus aureus 209P | 1.56 | 0.78 | [Experimental Data] |

| Staphylococcus aureus Smith | 0.39 | <0.10 | [Experimental Data] |

| Escherichia coli NIHJ | 1.56 | 1.56 | [Experimental Data] |

| Klebsiella pneumoniae PCI 602 | 6.25 | 1.56 | [Experimental Data] |

| Pseudomonas aeruginosa A3 | 3.13 | 0.78 | [Experimental Data] |

Table 2: Zone of Inhibition (mm) of Istamycin A0 against various bacterial strains.

| Bacterial Strain | Disk Diffusion (mm) | Agar Well Diffusion (mm) |

| Staphylococcus aureus ATCC 25923 | [Experimental Data] | [Experimental Data] |

| Escherichia coli ATCC 25922 | [Experimental Data] | [Experimental Data] |

| Pseudomonas aeruginosa ATCC 27853 | [Experimental Data] | [Experimental Data] |

| Enterococcus faecalis ATCC 29212 | [Experimental Data] | [Experimental Data] |

Experimental Protocols

The following are detailed protocols for conducting antibacterial susceptibility testing for Istamycin A0.

Protocol 1: Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Caption: Workflow for the Broth Microdilution Assay.

Materials:

-

Istamycin A0

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Preparation of Istamycin A0 Stock Solution: Prepare a stock solution of Istamycin A0 in a suitable solvent (e.g., sterile deionized water) at a concentration of 1024 µg/mL.

-

Serial Dilutions:

-

Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the Istamycin A0 stock solution to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no antibiotic).

-

Well 12 will serve as the sterility control (no bacteria).

-

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.10).

-

Dilute the adjusted bacterial suspension 1:150 in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1 through 11. Do not inoculate well 12.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Istamycin A0 at which there is no visible growth.

Protocol 2: Agar Well Diffusion Assay

This method is used to assess the antibacterial activity of a substance by measuring the diameter of the zone of growth inhibition around a well containing the substance.

Materials:

-

Istamycin A0 solution of known concentration

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial strains

-

Sterile cotton swabs

-

Sterile cork borer or pipette tip

-

Incubator (37°C)

Procedure:

-

Preparation of Inoculum: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in Protocol 1.

-

Inoculation of Agar Plate: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

-

Well Preparation: Using a sterile cork borer or a wide-bore pipette tip, create wells of approximately 6-8 mm in diameter in the agar.

-

Application of Istamycin A0: Add a defined volume (e.g., 50-100 µL) of the Istamycin A0 solution to each well.

-

Incubation: Allow the plates to stand for at least 30 minutes to allow for diffusion of the compound, then incubate at 37°C for 18-24 hours.

-

Reading Results: Measure the diameter of the zone of complete growth inhibition around each well in millimeters.

Protocol 3: Disk Diffusion Assay (Kirby-Bauer Method)

This is a standardized method used to determine the susceptibility of bacteria to antibiotics by measuring the zone of inhibition around an antibiotic-impregnated disk.

Materials:

-

Sterile paper disks (6 mm diameter)

-

Istamycin A0 solution of known concentration

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial strains

-

Sterile cotton swabs

-

Incubator (37°C)

Procedure:

-

Preparation of Antibiotic Disks: Impregnate sterile paper disks with a known amount of Istamycin A0 solution and allow them to dry under sterile conditions.

-

Inoculation of Agar Plate: Prepare a bacterial lawn on an MHA plate as described in Protocol 2.

-

Application of Disks: Aseptically place the Istamycin A0-impregnated disks onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Reading Results: Measure the diameter of the zone of inhibition around each disk in millimeters. The interpretation of the results (susceptible, intermediate, or resistant) requires established breakpoint criteria, which are not yet available for Istamycin A0.

References

Application of Istamycin A0 in Studies of Aminoglycoside Resistance: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoglycosides are a critical class of antibiotics used to treat severe bacterial infections. However, their efficacy is threatened by the rise of antimicrobial resistance. A primary mechanism of resistance is the enzymatic modification of aminoglycosides by aminoglycoside-modifying enzymes (AMEs). Istamycin A0, a member of the istamycin group of aminoglycosides, serves as a valuable tool in studying these resistance mechanisms. Its unique structural features may influence its interaction with AMEs, making it an important subject of investigation for understanding and overcoming aminoglycoside resistance.

These application notes provide a framework for utilizing Istamycin A0 in aminoglycoside resistance research. Due to the limited availability of specific quantitative data for Istamycin A0 in publicly accessible literature, the following sections will focus on the established principles of aminoglycoside resistance and provide detailed protocols that can be adapted for the study of Istamycin A0. Illustrative data from other well-characterized aminoglycosides will be used to demonstrate data presentation.

Core Concepts in Aminoglycoside Resistance

The most common mechanism of clinical resistance to aminoglycosides is the enzymatic modification of the antibiotic by AMEs.[1] These enzymes are broadly categorized into three main classes based on the type of modification they catalyze:

-

Aminoglycoside Acetyltransferases (AACs): These enzymes transfer an acetyl group from acetyl-CoA to an amino group on the aminoglycoside.

-

Aminoglycoside Phosphotransferases (APHs): These enzymes transfer a phosphate group from ATP to a hydroxyl group on the aminoglycoside.

-

Aminoglycoside Nucleotidyltransferases (ANTs): Also known as adenylyltransferases (AADs), these enzymes transfer a nucleotide (typically adenyl) group from ATP to a hydroxyl group on the aminoglycoside.

This enzymatic modification results in a structurally altered antibiotic with reduced binding affinity to its ribosomal target, rendering it ineffective.[1] The substrate specificity of these enzymes varies, with some conferring resistance to a broad spectrum of aminoglycosides, while others have a more limited profile.

Application of Istamycin A0 in Resistance Studies

The primary application of Istamycin A0 in this context is to investigate its susceptibility to inactivation by various AMEs. This is typically achieved by determining the Minimum Inhibitory Concentration (MIC) of Istamycin A0 against a panel of bacterial strains, each expressing a well-characterized AME. By comparing the MIC of Istamycin A0 against a susceptible control strain to its MIC against resistant strains, researchers can infer whether Istamycin A0 is a substrate for the expressed AME.

A significantly higher MIC value against a resistant strain compared to the control strain suggests that Istamycin A0 is modified and inactivated by the AME. Conversely, similar MIC values indicate that Istamycin A0 is likely not a substrate for that particular enzyme and may be effective against bacteria harboring that specific resistance mechanism.

Data Presentation

Quantitative data from these studies should be summarized in a clear and structured format to facilitate comparison. The following tables are illustrative examples of how to present MIC data for various aminoglycosides against susceptible and resistant bacterial strains. Note: Specific MIC values for Istamycin A0 are not available in the cited literature; the tables are populated with data for other aminoglycosides for demonstrative purposes.

Table 1: Illustrative MICs of Aminoglycosides against E. coli Expressing Aminoglycoside Acetyltransferases (AACs)

| Aminoglycoside | E. coli JM83 (Control) MIC (µg/mL) | E. coli JM83 expressing AAC(6')-Im MIC (µg/mL) | Fold Increase | E. coli DH5α (Control) MIC (µg/mL) | E. coli DH5α expressing aac(6')-Va MIC (µg/mL) | Fold Increase |

| Kanamycin | 2 | >128 | >64 | 1 | 32 | 32 |

| Tobramycin | 0.5 | 64 | 128 | 0.25 | 4 | 16 |

| Gentamicin | 0.5 | 4 | 8 | 0.5 | 1 | 2 |

| Amikacin | 2 | 8 | 4 | 4 | 4 | 1 |

| Neomycin | 0.5 | 4 | 8 | - | - | - |

| Ribostamycin | - | - | - | 2 | 256 | 128 |

| Sisomicin | - | - | - | 0.25 | 8 | 32 |

| Streptomycin | - | - | - | 8 | 8 | 1 |

Data adapted from studies on AAC(6')-Im and aac(6')-Va. The specific strains and conditions in the original studies should be cited.

Table 2: Illustrative MICs of Aminoglycosides against Strains with Other Resistance Mechanisms

| Aminoglycoside | Susceptible Strain MIC (µg/mL) | Resistant Strain with APH(3')-I MIC (µg/mL) | Fold Increase | Resistant Strain with ANT(2'') MIC (µg/mL) | Fold Increase |

| Kanamycin | 1 | 64 | 64 | 128 | 128 |

| Gentamicin | 0.5 | 0.5 | 1 | 64 | 128 |

| Tobramycin | 0.25 | 0.25 | 1 | 32 | 128 |

| Amikacin | 2 | 4 | 2 | 2 | 1 |

This table is a composite representation based on known resistance profiles. Actual values would be determined experimentally.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial strain.

Caption: Conceptual workflow for an in vitro enzymatic inactivation assay.

Principle:

This assay involves incubating Istamycin A0 with a purified AME and the appropriate co-factor (ATP for phosphotransferases and nucleotidyltransferases, or acetyl-CoA for acetyltransferases). The reaction mixture is then analyzed by methods such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to detect the formation of a modified Istamycin A0 product. The appearance of a new peak (in HPLC) or a mass shift (in MS) corresponding to the modified antibiotic confirms that Istamycin A0 is a substrate for the enzyme.

Signaling Pathways and Logical Relationships

Aminoglycoside Mechanism of Action and Resistance

The following diagram illustrates the general mechanism of action of aminoglycosides and the points at which resistance mechanisms intervene.

Caption: Mechanism of action of aminoglycosides and enzymatic resistance.

Conclusion

Istamycin A0 is a potentially valuable tool for dissecting the mechanisms of aminoglycoside resistance. By employing standardized protocols for MIC determination and, where feasible, in vitro enzymatic assays, researchers can elucidate the activity spectrum of Istamycin A0 against bacteria harboring various resistance determinants. This information is crucial for the development of novel aminoglycosides that can evade existing resistance mechanisms and for designing strategies to prolong the clinical utility of this important class of antibiotics. Further research is needed to generate specific data on the interaction of Istamycin A0 with a wide array of aminoglycoside-modifying enzymes.

References

Probing Ribosomal Function with Istamycin A0: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Istamycin A0, a member of the aminoglycoside family of antibiotics, serves as a powerful tool for investigating the intricate mechanisms of the bacterial ribosome. Aminoglycosides are a class of potent bactericidal agents that primarily target the 30S ribosomal subunit, leading to the inhibition of protein synthesis. By interacting with specific ribosomal RNA (rRNA) residues, these molecules can induce codon misreading, inhibit ribosomal translocation, and disrupt the initiation of translation. These precise interventions in ribosomal function make Istamycin A0 and its analogs invaluable probes for dissecting the molecular choreography of protein synthesis.